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GLYCINE (2-13C; 15N+)

Cat. No.: B1580115
M. Wt: 77.05
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Description

Fundamental Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a sophisticated technique that allows researchers to follow the journey of molecules through metabolic pathways within a living system. researchgate.netrothamsted.ac.uk The core principle lies in the use of molecules containing stable, non-radioactive isotopes, which are atoms of the same element that have a different number of neutrons in their nucleus, and thus a different mass. researchgate.netmdpi.com Common stable isotopes used in metabolic research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H). rothamsted.ac.uknih.gov

These isotopically labeled molecules, often referred to as tracers, are introduced into a biological system, such as a cell culture, an organ, or a whole organism. researchgate.net Because they are chemically identical to their naturally abundant, "light" counterparts (e.g., ¹²C, ¹⁴N), they are processed by enzymes in the same way and participate in the same biochemical reactions. nih.gov However, their increased mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govescholarship.org

By tracking the appearance of the heavy isotopes in various metabolites over time, scientists can elucidate metabolic pathways, quantify the rate of metabolic reactions (flux), and understand how these processes are altered in different physiological or pathological states. rothamsted.ac.uknih.gov This approach provides a dynamic view of metabolism, a significant advantage over methods that offer only a static snapshot of metabolite concentrations. researchgate.net

Rationale for Site-Specific Carbon-13 and Nitrogen-15 Labeling of Glycine (B1666218)

The specific labeling of glycine at the second carbon (C-2) with ¹³C and the amino group with ¹⁵N offers distinct advantages for tracing its metabolic fate. Glycine is a central player in numerous metabolic pathways, and the dual labels allow for the simultaneous tracking of its carbon skeleton and its nitrogen atom.

The ¹⁵N label on the amino group enables researchers to follow the path of nitrogen as it is transferred to other molecules through transamination reactions, a key process in amino acid and nucleotide metabolism. rothamsted.ac.uknih.gov This is particularly crucial for studying nitrogen balance and the synthesis of nitrogen-containing compounds like other amino acids, purines, and pyrimidines. rothamsted.ac.ukmdpi.com

The ¹³C label at the C-2 position is strategic because this carbon is directly involved in one-carbon metabolism. The glycine cleavage system (GCS), a mitochondrial enzyme complex, cleaves glycine, releasing the C-2 carbon as a one-carbon unit attached to tetrahydrofolate (THF). mdpi.comnih.gov This ¹³C-labeled one-carbon unit can then be traced as it is incorporated into a wide array of essential biomolecules, including purine (B94841) nucleotides (the building blocks of DNA and RNA) and the amino acid serine. mdpi.comnih.govnih.gov

By using the dual-labeled Glycine (2-¹³C; ¹⁵N), researchers can differentiate between the direct incorporation of the entire glycine molecule into a product and the incorporation of its constituent atoms through separate metabolic pathways. For example, in purine synthesis, the entire glycine molecule is incorporated, which would result in a metabolite containing both ¹³C and ¹⁵N. nih.govnih.gov In contrast, if glycine is first catabolized by the GCS, only the ¹³C from the C-2 position would be found in newly synthesized serine. mdpi.com This level of detail is invaluable for dissecting complex and interconnected metabolic networks.

Evolution of Stable Isotope Applications in Metabolic and Biochemical Studies

The application of stable isotopes in biological research has a rich history dating back to the 1930s with the pioneering work of Rudolf Schoenheimer and David Rittenberg. mdpi.comgwdguser.de Their initial studies using deuterium-labeled lipids fundamentally changed the understanding of metabolism from a static to a highly dynamic process. mdpi.com The subsequent availability of stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) expanded the toolkit for metabolic researchers. mdpi.commdpi.com

Initially, the use of stable isotopes was often overshadowed by the use of radioactive isotopes. However, the safety of stable isotopes, which are non-radioactive, has made them the preferred choice for studies in humans, including vulnerable populations like newborns. researchgate.net Furthermore, for elements like nitrogen and oxygen, no long-lived radioactive isotopes exist, making stable isotopes the only viable tracers for studying their metabolism. mdpi.com

The continuous development of analytical instrumentation, particularly mass spectrometry and NMR spectroscopy, has been a major driving force in the evolution of stable isotope applications. escholarship.orgresearchgate.net These advancements have enabled the detection of labeled compounds with increasing sensitivity and resolution, allowing for more complex experimental designs and the analysis of smaller sample sizes.

In recent years, stable isotope tracing has been integrated with "omics" technologies, such as metabolomics and proteomics. oup.com Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) utilize labeled amino acids, including glycine, to quantify changes in protein abundance between different cell populations. embopress.orgacs.org The combination of stable isotope tracers with high-resolution mass spectrometry now allows for the measurement of the turnover rates of thousands of individual proteins in a single experiment, providing unprecedented insights into cellular dynamics. oup.com

Detailed Research Findings

The application of Glycine (2-¹³C; ¹⁵N) and related isotopomers has yielded significant insights into various metabolic processes.

One-Carbon Metabolism and Nucleotide Synthesis:

Studies using [2-¹³C]glycine have demonstrated the critical role of the glycine cleavage system (GCS) in providing one-carbon units for the synthesis of deoxythymidine (dTMP), a key component of DNA. The ¹³C label from the C-2 position of glycine is transferred to tetrahydrofolate in the mitochondria and is ultimately incorporated into dTMP. mdpi.comescholarship.org In human hepatoma cell lines, the 2-carbon of glycine was also found to be incorporated into purines and methionine. mdpi.com Research using both 1-¹³C-glycine and 2-¹³C-glycine has helped to distinguish the direct incorporation of glycine into the purine backbone from its role as a one-carbon source via the GCS. nih.gov

Table 1: Metabolic Fate of Glycine's C-2 Carbon via the Glycine Cleavage System (GCS) in Human Hepatoma Cells
MetaboliteObserved Isotopic LabelingMetabolic Significance
Deoxythymidine (dTMP)dTMP M+1Indicates the utilization of glycine-derived one-carbon units for pyrimidine (B1678525) synthesis. mdpi.comescholarship.org
Purines (deoxyadenine, deoxyguanine)M+3 speciesDemonstrates the contribution of glycine's C-2 carbon to the one-carbon pool for purine synthesis. mdpi.com
MethionineMet +1Shows the flow of one-carbon units into the methionine cycle. mdpi.com
SerineSer +2Represents the cytosolic synthesis of serine from a GCS-derived one-carbon unit and another glycine molecule. mdpi.com

Amino Acid Uptake and Metabolism in Plants and Soil:

Dual-labeled (¹³C, ¹⁵N)-glycine has been instrumental in studying the direct uptake of amino acids by plants from the soil. In a study with tomato seedlings, the presence of both ¹³C and ¹⁵N in the plant tissues confirmed that a significant portion of glycine was taken up intact, without prior mineralization by soil microbes. researchgate.net Regression analysis of the excess ¹³C and ¹⁵N indicated that approximately 21% of the supplied glycine was absorbed directly. researchgate.net Similar studies in soil have used dual-labeled glycine to trace the flow of carbon and nitrogen through microbial metabolic pathways, revealing a decoupling of the nitrogen and carbon cycles at the molecular level. researchgate.net

Table 2: Uptake and Metabolism of Dual-Labeled Glycine in Different Biological Systems
Organism/SystemTracerKey FindingReference
Tomato Seedlings1,2-¹³C₂, ¹⁵N-glycineDemonstrated direct uptake of intact glycine, accounting for ~21% of the absorbed glycine-N. researchgate.net
Soil MicroorganismsU-¹³C, ¹⁵N-glycineShowed a twofold greater flux of nitrogen compared to carbon into newly synthesized amino acids, indicating a decoupling of N and C cycling. researchgate.net
Pakchoi (Organic vs. Conventional Soil)1-¹³C, ¹⁵N-glycine & 2-¹³C, ¹⁵N-glycineRevealed preferential uptake of glycine over nitrate (B79036) in organic farming systems. tandfonline.com

Biomolecular NMR and Structural Biology:

Site-specific labeling of amino acids, including glycine with ¹³C and ¹⁵N, is a cornerstone of modern biomolecular NMR spectroscopy. researchgate.netresearchgate.net This approach simplifies complex NMR spectra, aids in resonance assignment, and allows for the detailed study of protein structure and dynamics. nih.govroyalsocietypublishing.org For instance, the use of [¹³C, ¹⁵N]-labeled glycine in solid-state NMR has been used to measure internuclear distances and characterize molecular motion within the crystalline structure of glycine itself. In protein studies, incorporating specifically labeled glycine can provide crucial structural constraints and insights into the protein's active site and interaction with other molecules.

Properties

Molecular Weight

77.05

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Glycine 2 13c; 15n+

Chemical Synthesis Pathways for Dual-Labeled Glycine (B1666218)

The synthesis of GLYCINE (2-13C; 15N+) involves the strategic and targeted incorporation of stable isotopes, specifically Carbon-13 (¹³C) at the alpha-carbon (C2) position and Nitrogen-15 (¹⁵N) into the amino group. Various synthetic routes have been developed to achieve this dual labeling with high efficiency and purity.

Strategic Incorporation of Carbon-13 at the C2 Position

A common strategy for introducing ¹³C at the C2 position of glycine involves starting with a precursor already containing the ¹³C label. For instance, [2-¹³C]glycine can be used as a starting material for more complex syntheses. researchgate.net One established method is the Strecker synthesis, which can be adapted to use ¹³C-labeled starting materials. mdpi.com This synthesis typically involves the reaction of an aldehyde with ammonia (B1221849) and cyanide. To produce [2-¹³C]glycine, a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), can be employed.

Another approach involves the conversion of acetic acid into N-(diphenylmethylene)glycine tert-butyl ester, where the acetic acid can be ¹³C-labeled. mdpi.com This method provides a versatile route to enrich the glycine backbone with stable isotopes. mdpi.com The choice of the synthetic pathway often depends on the availability and cost of the labeled precursors and the desired final yield and purity.

Targeted Integration of Nitrogen-15 into the Amino Group

The incorporation of ¹⁵N into the amino group of glycine is frequently achieved through amination reactions using a ¹⁵N-labeled nitrogen source. A widely used method is the amination of an α-haloacid, such as chloroacetic acid, with ¹⁵N-labeled aqueous ammonia (¹⁵NH₃). scielo.br This reaction directly introduces the ¹⁵N isotope into the glycine molecule. scielo.br

The Strecker synthesis mentioned earlier also allows for the incorporation of ¹⁵N by using a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl. mdpi.com Furthermore, enzymatic reductive amination of an α-keto acid precursor can be employed to introduce ¹⁵N, offering high stereoselectivity. mdpi.com

Isotopic Purity and Enrichment Assessment

Following synthesis, it is imperative to determine the isotopic purity and the degree of enrichment of the GLYCINE (2-13C; 15N+) product. This is essential to validate the successful incorporation of the labels and to ensure accurate interpretation of data from subsequent biological experiments.

Several analytical techniques are employed for this assessment. Mass spectrometry (MS) is a primary tool used to confirm the mass shift corresponding to the incorporation of both ¹³C and ¹⁵N isotopes. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR and ¹⁵N-NMR, provides detailed information about the position and extent of isotopic labeling. researchgate.netpnas.org High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are often used to verify the chemical purity of the synthesized glycine. scielo.br

Commercial suppliers of isotopically labeled compounds typically provide a certificate of analysis detailing the isotopic enrichment and chemical purity. For example, Glycine-1-¹³C,¹⁵N is available with 99 atom % ¹³C and 98 atom % ¹⁵N. sigmaaldrich.com Similarly, Glycine-¹³C₂,¹⁵N is available with 99 atom % ¹³C and 98 atom % ¹⁵N. sigmaaldrich.com

Preparation of Labeled Glycine for Biological System Introduction

Before GLYCINE (2-13C; 15N+) can be introduced into biological systems for metabolic studies, it must be prepared in a form that is sterile, pyrogen-free, and soluble in a biologically compatible solvent. This often involves dissolving the solid labeled glycine in a sterile saline solution or a specific cell culture medium.

The prepared solution must be rigorously tested for purity to ensure that no chemical impurities from the synthesis process are introduced into the biological system, which could potentially interfere with the metabolic processes being studied. Techniques like TLC and HPLC are used for this final purity check. scielo.brincap.int For in vivo studies in humans or animals, the preparation must adhere to strict pharmaceutical standards.

The labeled glycine is then introduced into the biological system, for example, by infusion, and its metabolic fate is traced by analyzing the isotopic enrichment in various metabolites over time. escholarship.orgnih.govsemanticscholar.org This allows researchers to quantify the flux through different metabolic pathways involving glycine.

Advanced Analytical Techniques for Isotopic Elucidation of Glycine 2 13c; 15n+

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier, non-invasive technique for determining the structure and dynamics of molecules in solution and in the solid state. For isotopically labeled compounds like GLYCINE (B1666218) (2-¹³C; ¹⁵N+), NMR provides unparalleled insights into its metabolic fate and structural environment.

Carbon-13 NMR for Positional Isotopomer Analysis

Carbon-13 NMR spectroscopy is instrumental in identifying the precise location of ¹³C labels within a molecule. In GLYCINE (2-¹³C; ¹⁵N+), the ¹³C label at the α-carbon (C2) position gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of this labeled carbon provides information about its local electronic environment. utexas.edu In studies of glycine metabolism, the analysis of serine isotopomers formed from [2-¹³C]glycine allows for the detailed examination of pathways like the glycine cleavage system. nih.gov

The ¹³C chemical shifts for glycine can vary depending on its polymorphic form in the solid state. For instance, the α and γ polymorphs of glycine exhibit different carbonyl chemical shifts. blogspot.com Such sensitivity allows for the study of crystallization processes in situ. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Glycine

Carbon Atom Chemical Shift (ppm)
C1 (Carbonyl) ~175.2
C2 (α-carbon) ~44.1

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. bmrb.io

Nitrogen-15 NMR for Nitrogen Flux Mapping

Nitrogen-15 NMR spectroscopy is a sensitive probe of the nitrogen environment within a molecule. The ¹⁵N nucleus in labeled glycine provides a direct window into nitrogen metabolism. nih.gov The chemical shift of ¹⁵N is highly sensitive to its chemical bonding and conformation. titech.ac.jptitech.ac.jp This technique has been employed to study hydrogen bonding in oligopeptides containing glycine residues in the solid state. titech.ac.jptitech.ac.jp By tracking the ¹⁵N label from glycine to other metabolites, researchers can map nitrogen flux through various biochemical pathways.

High-resolution solid-state ¹⁵N NMR, utilizing techniques like cross-polarization magic-angle spinning (CP-MAS), has been pivotal in characterizing the conformation of peptides and polypeptides. titech.ac.jp

Table 2: Representative ¹⁵N NMR Chemical Shift Range for Glycine Amide Nitrogen

Nitrogen Atom Chemical Shift Range (ppm)
Amide Nitrogen 104 - 115

Note: Chemical shift relative to a standard like liquid ammonia (B1221849). The range can be influenced by conformation and hydrogen bonding. utexas.edu

Multidimensional Heteronuclear NMR (e.g., ¹H-¹³C, ¹H-¹⁵N) for Structural and Dynamic Studies

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are essential for resolving complex spectra and establishing connectivity between different nuclei.

¹H-¹³C HSQC: This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. For GLYCINE (2-¹³C; ¹⁵N+), a cross-peak will be observed between the α-proton and the labeled α-carbon (C2), providing unambiguous assignment. hmdb.canih.gov This technique is invaluable for identifying metabolites in complex biological mixtures. nih.gov

¹H-¹⁵N HSQC: This experiment correlates the chemical shifts of the amide proton and the ¹⁵N nucleus. It is a cornerstone of protein NMR, allowing for the assignment of backbone amide signals. For labeled glycine, a distinct cross-peak provides a sensitive probe of the local environment of the N-H group.

These multidimensional techniques, often used in combination, enable detailed studies of protein structure, dynamics, and interactions. utoronto.ca

In Situ and In Vivo NMR Applications of Labeled Glycine

The use of isotopically labeled glycine extends to the study of metabolic processes within intact cells and living organisms.

In Situ NMR: Freshly isolated tissues, such as renal proximal tubules, can be studied using ¹³C-labeled glycine to monitor metabolic pathways in a near-native environment. nih.gov Such studies have elucidated the coupled activity of the glycine cleavage complex and serine hydroxymethyltransferase. nih.gov

In Vivo NMR (Magnetic Resonance Spectroscopy - MRS): In living organisms, ¹H-MRS can be used to detect and quantify glycine levels in tissues like the brain. nih.govismrm.orgnih.gov Elevated glycine levels have been observed in certain brain tumors, suggesting its potential as a biomarker. nih.govnih.gov While direct detection of the ¹³C and ¹⁵N labels in vivo is more challenging due to lower sensitivity, hyperpolarization techniques can dramatically enhance the signal of ¹³C-labeled compounds, enabling real-time metabolic imaging. chemrxiv.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for quantifying isotopically labeled compounds and their metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Due to the polar nature of amino acids, derivatization is typically required to increase their volatility for analysis by Gas Chromatography (GC). sigmaaldrich.comsigmaaldrich.com Common derivatization methods include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or esterification followed by acylation. sigmaaldrich.comasianpubs.org

Once derivatized, GLYCINE (2-¹³C; ¹⁵N+) and its metabolites can be separated by GC and detected by MS. The mass spectrometer can distinguish between the unlabeled and the heavy-isotope-labeled molecules based on their different masses. This allows for precise quantification of isotopic enrichment and the tracing of metabolic fates. nih.govnih.gov For instance, GC-MS has been used to study glycine metabolism in humans through single-dose experiments with ¹⁵N-glycine. nih.gov The analysis of different fragment ions in the mass spectrum can also provide information about the positional distribution of the isotopes within a molecule. nih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization Reagent Abbreviation Functional Group Targeted
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA -OH, -NH₂, -SH
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -NH₂, -SH

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Mixtures

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and widely used technique for the analysis of amino acids like GLYCINE (2-13C; 15N+) within complex biological matrices such as plasma, cerebrospinal fluid, and cell extracts. asianpubs.orgnih.govnih.gov The separation capabilities of liquid chromatography are crucial for isolating glycine from other structurally similar amino acids and endogenous compounds that could interfere with mass spectrometric analysis. nih.govnih.gov

The subsequent detection by mass spectrometry allows for the specific identification and quantification of GLYCINE (2-13C; 15N+) based on its unique mass-to-charge ratio (m/z). asianpubs.org This is particularly important in tracer-based studies where it is necessary to differentiate the exogenously supplied labeled glycine from the endogenous, unlabeled glycine pool. youtube.com Methods have been developed for the rapid and reliable analysis of glycine in biological samples, often without the need for derivatization, which can streamline sample preparation. nih.gov The sensitivity of modern LC-MS/MS systems enables the detection of low concentrations of GLYCINE (2-13C; 15N+), which is critical for tracking its metabolic fate over time. nih.gov

Table 1: LC-MS/MS Parameters for Glycine Analysis

ParameterValue
Chromatography Column Intrada Amino Acid column
Mobile Phase A 100 mM ammonium (B1175870) formate (B1220265) in water
Mobile Phase B Acetonitrile, water, and formic acid (95:5:0.3, v/v/v)
Flow Rate 0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Total Run Time 13 minutes

This interactive table summarizes typical LC-MS/MS conditions for the analysis of amino acids, which can be adapted for GLYCINE (2-13C; 15N+). nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Isotopomer Distribution (MID) Determination

High-resolution mass spectrometry (HRMS) is indispensable for the accurate determination of the mass isotopomer distribution (MID) of metabolites. rsc.org MID analysis provides detailed information on the relative abundance of all isotopic forms of a molecule, which is crucial for metabolic flux analysis. nih.gov In the context of GLYCINE (2-13C; 15N+), HRMS can distinguish between the M+0 (unlabeled), M+1 (containing one ¹³C or one ¹⁵N), M+2 (containing two ¹³C, two ¹⁵N, or one of each), and M+3 (containing one ¹³C and one ¹⁵N) isotopologues of glycine. nih.gov

The high resolving power of instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the separation of ions with very small mass differences. nih.gov This capability is essential to accurately quantify the incorporation of ¹³C and ¹⁵N from GLYCINE (2-13C; 15N+) into downstream metabolites, even in the presence of naturally occurring isotopes. rsc.orgnih.gov Accurate mass measurements provided by HRMS help in the confident identification of metabolites and their isotopologues. rsc.org

Quantitative Proteomics and Metabolomics with Stable Isotopes

The use of stable isotope-labeled compounds like GLYCINE (2-13C; 15N+) is a cornerstone of quantitative proteomics and metabolomics. ckgas.comsigmaaldrich.comoup.com These approaches enable the precise measurement of changes in protein and metabolite levels under different biological conditions.

In quantitative proteomics, a common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govnih.govwikipedia.org In a SILAC experiment, one population of cells is grown in a medium containing a "light" (unlabeled) amino acid, while another is grown in a medium with a "heavy" (isotope-labeled) amino acid, such as GLYCINE (2-13C; 15N+). chempep.com After experimental treatment, the protein lysates from the two cell populations are mixed, and the relative abundance of proteins is determined by the ratio of the intensities of the light and heavy peptide peaks in the mass spectrum. chempep.com

Table 2: Applications of SILAC in Quantitative Proteomics

ApplicationDescription
Protein Expression Profiling Comparison of protein abundance between different cell states (e.g., control vs. treated). chempep.com
Protein-Protein Interaction Studies Identification and quantification of interaction partners of a bait protein. chempep.com
Post-Translational Modification Analysis Quantifying changes in modifications like phosphorylation and ubiquitination. chempep.com
Protein Turnover Studies Measuring the rates of protein synthesis and degradation using pulsed SILAC (pSILAC). wikipedia.org

This interactive table highlights the diverse applications of the SILAC methodology, where a labeled amino acid like GLYCINE (2-13C; 15N+) can be utilized.

In metabolomics, GLYCINE (2-13C; 15N+) can be used as a tracer to follow the metabolic pathways of glycine. nih.gov By tracking the incorporation of ¹³C and ¹⁵N into various metabolites, researchers can elucidate metabolic fluxes and identify alterations in metabolic networks associated with disease states. nih.govnih.gov This approach has been used to trace the nitrogen metabolites of glycine and to study the metabolism of other amino acids. nih.gov

Complementary Bioanalytical Approaches for Tracing GLYCINE (2-13C; 15N+)

While LC-MS is a primary tool for the analysis of GLYCINE (2-13C; 15N+), other bioanalytical techniques can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of amino acids. asianpubs.org Often, amino acids are derivatized to increase their volatility for GC separation. asianpubs.orgucdavis.edu GC-MS can provide excellent chromatographic resolution and sensitive detection. For isotopic analysis, GC coupled with combustion-isotope ratio mass spectrometry (GC-C-IRMS) can be used to determine the ¹³C and ¹⁵N enrichment in amino acids with high precision. ucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that can provide detailed structural information and can also be used for isotopic analysis. ¹³C- and ¹⁵N-NMR can directly detect the presence and position of the isotopic labels in GLYCINE (2-13C; 15N+) and its metabolic products. escholarship.org While generally less sensitive than mass spectrometry, NMR can provide unique insights into molecular structure and dynamics. escholarship.org

Applications in Metabolic Flux Analysis Mfa

Elucidation of Central Carbon and Nitrogen Metabolism Pathways

GLYCINE (B1666218) (2-¹³C; ¹⁵N) serves as a critical tool for dissecting the intricate pathways of central metabolism, offering precise insights into the origin and fate of its constituent atoms.

The reversible conversion between glycine and serine is a crucial metabolic nexus, linking amino acid metabolism with one-carbon pathways. Utilizing GLYCINE (2-¹³C; ¹⁵N) allows researchers to trace the bidirectional fluxes between these two amino acids with high precision.

When GLYCINE (2-¹³C; ¹⁵N) is introduced into a biological system, the ¹³C label on the alpha-carbon (C2) and the ¹⁵N label on the amino group can be tracked. The conversion to serine is primarily catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT). This reaction involves the transfer of the alpha-carbon of glycine to tetrahydrofolate (THF), forming 5,10-methylene-THF, and the subsequent combination of this one-carbon unit with another molecule of glycine to form serine.

Detailed research using ¹³C-labeled glycine has shown that this process can lead to the formation of multiple serine isotopomers. nih.gov For instance, the metabolism of [2-¹³C]glycine can result in serine labeled at the C2 or C3 position, or both, providing a quantitative measure of the flux through the mitochondrial glycine cleavage system (GCS) and SHMT. nih.gov The presence of the ¹⁵N label allows for simultaneous tracking of the nitrogen atom, confirming that the amino group is retained during the interconversion. This dual-labeling strategy is essential for distinguishing de novo synthesis pathways from interconversion fluxes. mdpi.com

Tracer MoleculeKey EnzymeObserved Labeled Product(s)Metabolic Insight
GLYCINE (2-¹³C; ¹⁵N)Serine Hydroxymethyltransferase (SHMT)Serine (¹³C, ¹⁵N)Quantifies the flux from glycine to serine, tracking both carbon backbone and amino group transfer.
[2-¹³C]glycineGlycine Cleavage System (GCS) & SHMT[2-¹³C]-, [3-¹³C]-, [2,3-¹³C]serineElucidates the contribution of mitochondrial one-carbon unit generation to serine synthesis. nih.gov

Glycine is a primary source of one-carbon units for the folate cycle, which is fundamental for the synthesis of a wide range of molecules. The mitochondrial Glycine Cleavage System (GCS) breaks down glycine into CO₂, ammonia (B1221849), and a one-carbon unit that is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF. nih.govnih.gov

By using GLYCINE (2-¹³C; ¹⁵N), the ¹³C atom from the C2 position is transferred to the folate pool. escholarship.org This labeled one-carbon unit can then be traced as it is used in various biosynthetic reactions. For example, it is used for the synthesis of deoxythymidine monophosphate (dTMP), a pyrimidine (B1678525) nucleotide. nih.govescholarship.org The detection of a ¹³C label (M+1) in dTMP after administering the glycine tracer provides direct evidence of the flux from glycine into the mitochondrial one-carbon pool and its subsequent utilization in the cytosol for nucleotide synthesis. researchgate.net This approach has been successfully used to trace the metabolic fate of the glycine 2-carbon in vitro and in vivo. nih.govresearchgate.net

Glycine is a direct and essential precursor for the de novo synthesis of purines (adenine and guanine). The entire glycine molecule is incorporated into the purine (B94841) ring, providing atoms C4, C5, and N7. researchgate.netutah.edu

When cells are cultured with GLYCINE (2-¹³C; ¹⁵N), the ¹³C at the C2 position labels the C5 atom of the purine ring, and the ¹⁵N labels the N7 position. This direct incorporation leads to purine molecules with a mass shift of +2 (M+2). nih.gov Furthermore, the GCS can cleave the tracer, releasing the ¹³C-labeled C2 into the one-carbon pool as formate (B1220265). escholarship.orgresearchgate.net This labeled formate can then be used to add the C2 and C8 atoms to the purine ring. researchgate.netnih.gov This secondary labeling pathway can result in purines with additional mass shifts (e.g., M+3), providing a comprehensive view of both direct incorporation and one-carbon metabolism contributions to nucleotide synthesis. nih.govresearchgate.net

While glycine is not directly incorporated into the pyrimidine ring, its role as a one-carbon donor is critical for the synthesis of thymidine (B127349). The tracing of the ¹³C label from glycine's C2 into dTMP is a key indicator of the flux through this pathway. escholarship.org

MetaboliteOrigin of Atoms from GLYCINE (2-¹³C; ¹⁵N)Expected Mass ShiftReference
Purine RingC5 (from ¹³C at C2) and N7 (from ¹⁵N)M+2 (Direct Incorporation) nih.govresearchgate.netutah.edu
Purine RingC2 and/or C8 (from ¹³C via one-carbon pool)M+1 (via One-Carbon Pool) researchgate.netnih.gov
Thymidine (dTMP)Methyl group (from ¹³C via one-carbon pool)M+1 escholarship.orgresearchgate.net

GLYCINE (2-¹³C; ¹⁵N) is also instrumental in tracing the synthesis of other vital metabolites.

Glutathione (B108866): This crucial antioxidant is a tripeptide composed of glutamate (B1630785), cysteine, and glycine. nih.gov Studies have used [2-¹³C, ¹⁵N]-glycine to map its uptake and incorporation into glutathione in tissues like mammary tumors. nih.gov By measuring the rate of appearance of dual-labeled glutathione (M+2), researchers can quantify the kinetics of glutathione synthesis. nih.gov

Creatine (B1669601): Creatine is synthesized from glycine and arginine. nih.gov The use of labeled glycine allows for the tracing of its backbone into the creatine molecule, enabling the quantification of de novo creatine synthesis rates in various tissues.

Heme: Heme synthesis begins with the condensation of glycine and succinyl-CoA. weebly.compixorize.comfrontierspecialtychemicals.com The carbon and nitrogen atoms of glycine are incorporated into the porphyrin ring structure of heme. Tracing with GLYCINE (2-¹³C; ¹⁵N) allows for the measurement of flux through the heme biosynthesis pathway, as the ¹³C and ¹⁵N atoms will be present in the final heme molecule. nih.govresearchgate.net

Quantitative Flux Determination Methodologies

To translate isotopic labeling patterns into quantitative flux values, MFA employs sophisticated computational models. The choice of methodology depends on the biological system and the specific questions being addressed.

Isotopic Steady-State MFA: This is the most common approach, where a biological system is cultured with the isotopic tracer until the labeling of intracellular metabolites reaches a constant state (isotopic steady state). nih.govnih.gov At this point, the measured mass isotopomer distributions (MIDs) of key metabolites, such as amino acids, are used to calculate the relative fluxes through the metabolic network. Steady-state MFA is powerful for determining time-averaged flux distributions in systems that can be maintained in a metabolic pseudo-steady state. nih.gov The use of a dual ¹³C and ¹⁵N tracer like glycine provides more constraints on the metabolic model, improving the accuracy and resolution of both carbon and nitrogen flux estimations. nih.gov

Non-Steady-State (Transient) MFA: In many biological systems, especially with slow-growing mammalian cells, reaching a full isotopic steady state can be impractical. vanderbilt.edu In these cases, isotopically non-stationary MFA (INST-MFA) or transient MFA (tMFA) is employed. vanderbilt.eduresearchgate.net This method involves measuring the rate of isotope incorporation into metabolites over time, before a steady state is reached. vanderbilt.edu The transient labeling data provides additional information that can resolve fluxes that are unidentifiable at steady state, such as the activities of bidirectional reactions and pathways with large metabolic pools. This approach is particularly valuable for capturing the dynamic response of metabolic pathways to perturbations. researchgate.net

Computational Modeling and Algorithms for Flux Estimation

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates (fluxes) of intracellular reactions. creative-proteomics.comfrontiersin.org When using isotopically labeled substrates like GLYCINE (2-13C; 15N+), computational models are essential to translate the isotopic labeling patterns measured in metabolites into a comprehensive flux map. nih.gov The process involves feeding cells the labeled tracer and, once an isotopic steady state is reached, analyzing the resulting mass isotopomer distributions (MIDs) in metabolic end products, such as proteinogenic amino acids. nih.gov

Several computational approaches and software tools have been developed to facilitate flux estimation from isotope labeling data. nih.gov These algorithms typically work by minimizing the difference between experimentally measured MIDs and the MIDs simulated by a metabolic model with a given set of fluxes. nih.gov The core of these methods involves:

Metabolic Network Model: A stoichiometric model of the relevant biochemical reactions is constructed, which includes atom transitions for each reaction. vanderbilt.edu

Isotope Labeling Model: This model mathematically describes the propagation of the isotope label through the metabolic network.

Optimization Algorithms: These algorithms iteratively adjust the flux values in the model to find the best fit between the simulated and experimental labeling data. nih.gov

The use of dual-labeled substrates like GLYCINE (2-13C; 15N+) adds a layer of complexity and richness to the data, allowing for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govnih.gov Advanced computational frameworks, such as Bayesian model averaging (BMA), have been developed to handle the complexity of 13C15N dual-labeling experiments. nih.govnih.gov These methods can rigorously infer net fluxes, reaction directionality, and even reaction bidirectionality, providing a more detailed and accurate picture of cellular metabolism. nih.gov For instance, BMA-based 13C15N-MFA has been used to resolve the uni- or bidirectionality of glycine biosynthesis pathways. nih.gov

The table below summarizes some computational tools and their applications in MFA.

Computational Tool/AlgorithmApplication in Flux EstimationKey Features
Elementary Metabolite Unit (EMU) Framework Efficiently calculates Mass Isotopomer Distributions (MIDs) for complex networks.Decomposes large metabolic networks into smaller units, reducing computational complexity. arxiv.orgnih.gov
Bayesian Model Averaging (BMA) Statistical inference of net and exchange fluxes, particularly for 13C15N-MFA.Explores multiple model possibilities and weights them by their ability to explain the data. nih.gov
Isotopically Nonstationary MFA (INST-MFA) Estimates fluxes in systems that have not reached isotopic steady state.Applicable to systems with slow labeling dynamics or for studying transient metabolic states. vanderbilt.edu
Python-based tools (e.g., FreeFlux, FluxPyt) Provide platforms for various MFA calculations, including transient MFA.Offer flexibility and integration with other computational biology tools. nih.gov

Interpretation of Mass Isotopomer Distribution (MID) Data for Flux Inference

Mass Isotopomer Distribution (MID) refers to the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. nih.gov Following the administration of GLYCINE (2-13C; 15N+), the 13C and 15N atoms are incorporated into various downstream metabolites. Analytical techniques like mass spectrometry (MS) are used to measure the MIDs of these metabolites. springernature.comnih.govacs.org

The interpretation of MID data is central to MFA. The specific pattern of mass shifts in a metabolite provides a "fingerprint" of the metabolic pathways that were active in its synthesis. For example, when GLYCINE (2-13C; 15N+) is metabolized, the 13C at the second carbon (C2) and the 15N can be traced into other molecules.

Direct Incorporation: Glycine is directly incorporated into the backbone of purines. nih.gov Tracing with [2-13C]glycine can reveal the extent of its contribution to de novo purine synthesis. nih.gov

One-Carbon Metabolism: The glycine cleavage system (GCS) can break down glycine, transferring the 13C from the C2 position to a tetrahydrofolate (THF) carrier, forming 5,10-methylene-THF. mdpi.comnih.gov This one-carbon unit can then be used for the synthesis of other molecules like serine, thymidine, and methionine. researchgate.net

Nitrogen Metabolism: The 15N from glycine can be transferred to other amino acids and nitrogenous compounds through transamination reactions. nih.gov 13C15N-MFA can identify key nodes in nitrogen metabolism, such as glutamate, which often acts as a central N donor. nih.gov

By analyzing the MIDs of multiple metabolites, researchers can deduce the relative activities of different pathways. For instance, in studies of cancer cell proliferation, tracing with 13C-labeled glycine showed significant incorporation into purine nucleotides in rapidly proliferating cells, indicating that these cells rely on consumed glycine to support de novo purine synthesis. nih.gov The ability to distinguish between direct incorporation and metabolism via the GCS is possible by comparing the labeling patterns from [1-13C]glycine and [2-13C]glycine. nih.gov

The following table illustrates how different labeling patterns in downstream metabolites can be interpreted when using [2-13C]glycine as a tracer.

MetaboliteObserved Mass ShiftInferred Metabolic Pathway Activity
Serine M+1 (Ser+1)Direct conversion from [2-13C]glycine via cSHMT. researchgate.net
Serine M+2 (Ser+2)Synthesis from [2-13C]glycine using a GCS-derived 13C-formate unit via cytosolic pathways. mdpi.comnih.gov
Purines (dA, dG) M+2 (dA+2, dG+2)Direct incorporation of the glycine backbone into the purine ring. researchgate.net
Purines (dA, dG) M+3 (dA+3, dG+3)Direct incorporation plus the use of a GCS-derived 13C-formate unit. mdpi.com
Thymidine (dTMP) M+1 (dT+1)Utilization of a GCS-derived 13C-formate unit for thymidylate synthesis. mdpi.comnih.gov
Methionine M+1 (Met+1)Utilization of a GCS-derived 13C-formate unit for the methylation cycle. mdpi.com

Investigation of Metabolic Compartmentation Using Labeled Glycine

Metabolic pathways are often segregated into different cellular compartments, such as the cytosol and mitochondria. nih.gov Isotopic tracers like labeled glycine are invaluable for dissecting the activities of these pathways within their specific subcellular locations and for studying the exchange of metabolites between organelles.

Cytosolic versus Mitochondrial Glycine Cleavage System Activity

The glycine cleavage system (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane. wikipedia.orgjst.go.jpfoundationnkh.org It catalyzes the breakdown of glycine into CO2, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate (THF). nih.govjst.go.jp In contrast, the interconversion of serine and glycine is catalyzed by serine hydroxymethyltransferase (SHMT), which has both cytosolic (cSHMT) and mitochondrial (mSHMT) isoforms. nih.gov

Using specifically labeled glycine, such as [2-13C]glycine, allows researchers to distinguish between the metabolic fates of glycine in the cytosol and mitochondria.

Mitochondrial GCS Activity: When [2-13C]glycine enters the mitochondria, the GCS transfers its labeled second carbon to THF, producing 13C-labeled 5,10-methylene-THF. mdpi.com This one-carbon unit can be exported from the mitochondria, often as formate, to be used in cytosolic biosynthetic pathways. mdpi.comnih.gov Therefore, the appearance of the 13C label in products of cytosolic one-carbon metabolism (e.g., M+1 thymidine or M+2 serine) is a direct reflection of mitochondrial GCS activity. mdpi.comnih.gov

Cytosolic vs. Mitochondrial Serine/Glycine Interconversion: The 2-carbon of serine can be transferred to glycine in both the cytosol and mitochondria. nih.gov However, only glycine within the mitochondria can be processed by the GCS. nih.gov By using L-[2-13C]serine, any enrichment detected in M+1 species of methionine and thymidine would solely reflect the activity of mSHMT followed by the GCS, as this pathway generates the labeled one-carbon unit exported to the cytosol. mdpi.comnih.gov

Studies have shown that the GCS accounts for a significant portion of whole-body glycine flux in humans. mdpi.com Tracing experiments with [2-13C]glycine in human hepatoma cell lines have demonstrated the incorporation of the labeled carbon into dTMP, purines, and methionine, confirming the flow of one-carbon units from the mitochondrial GCS to cytosolic synthesis pathways. mdpi.com

Inter-Organelle Carbon and Nitrogen Exchange

The use of dual-labeled GLYCINE (2-13C; 15N+) enables the simultaneous tracking of carbon and nitrogen exchange between cellular compartments. The catabolism of glycine in the mitochondria by the GCS is a key example of this interplay.

The GCS reaction breaks down glycine, releasing the C1 carbon as CO2, transferring the C2 carbon to the one-carbon pool, and releasing the amino nitrogen as ammonia (NH3). wikipedia.org

Carbon Exchange: The 13C label from the C2 position of glycine is exported from the mitochondria as formate. mdpi.comresearchgate.net This formate then enters the cytosolic one-carbon pool, where it can be used for nucleotide synthesis (purines and thymidylate) and methionine regeneration. mdpi.com This represents a critical pathway for shuttling one-carbon units from the mitochondria to the cytosol.

Nitrogen Exchange: The 15N label from glycine can be released as 15NH3 within the mitochondria. This labeled ammonia can be assimilated into other molecules. Furthermore, transamination reactions involving glycine and other amino acids contribute to the exchange of nitrogen between different metabolic pools and compartments. nih.gov Studies using 13C15N-MFA have highlighted the central role of glutamate as a nitrogen donor, receiving nitrogen from various sources and distributing it for the synthesis of other amino acids. nih.govnih.gov

By tracing the fates of both 13C and 15N from GLYCINE (2-13C; 15N+), researchers can construct detailed maps of carbon and nitrogen flux, revealing how mitochondria and cytosol cooperate to maintain metabolic homeostasis. nih.gov This approach provides quantitative measurements for nitrogen metabolism alongside carbon fluxes, offering a more complete understanding of cellular metabolic networks. nih.gov

Research Applications in Diverse Biological Systems

Cellular Metabolism Studies

At the cellular level, GLYCINE (B1666218) (2-13C; 15N+) serves as a critical tracer for dissecting intricate metabolic pathways. Its application spans various cell types, revealing how different cells utilize glycine to fuel their growth and respond to their environment.

While extensive research has utilized various isotopically labeled compounds to study cancer metabolism, specific studies detailing the metabolic tracing of GLYCINE (2-13C; 15N+) in cancer cell lines are emerging. The compound is noted for its utility in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics. Its application in in vivo mouse models of cancer suggests its potential for tracing metabolic pathways that are defective or amplified in cancerous states. europa.euhubspotusercontent-eu1.net One study highlighted the use of a mixture of labeled amino acids, including glycine-2-13C-15N, in metabolic studies of human adenocarcinoma (MCF-7) cells, demonstrating the technical feasibility of using this tracer to observe cellular metabolism under specific conditions. soton.ac.uk

In the central nervous system, glycine acts as both an inhibitory neurotransmitter and a co-agonist at NMDA receptors. nih.gov Understanding its metabolic fate in neural cells is crucial for unraveling the complexities of neurological function and disease. While the general use of 13C metabolic flux analysis in neural cells is established for quantifying pathway activity, specific research detailing the metabolic pathways traced by GLYCINE (2-13C; 15N+) in these cells is an area of active investigation. nih.gov The compound is commercially available for use in neurological disease research, indicating its importance in this field.

In the realm of microbial ecology, GLYCINE (2-13C; 15N+) has been instrumental in studying the competition for nitrogen resources between plants and soil microbes. Studies have shown that soil microorganisms can be highly effective competitors for organic nitrogen sources like glycine.

In a microcosm study investigating plant-microbial competition, it was found that microbes captured significantly more 15N from glycine (organic form) than from inorganic nitrogen sources. researchgate.net The addition of glucose to stimulate microbial activity further increased the microbial uptake of 15N from the inorganic source, highlighting the dynamic nature of nutrient partitioning in the soil. researchgate.net This research demonstrates that intense microbial competition can have a more pronounced negative effect on the plant uptake of organic nitrogen compared to inorganic nitrogen. researchgate.net

Treatment GroupMicrobial 15N Capture from Glycine (relative units)Plant (A. odoratum) Shoot 15N Content from Glycine (relative units)Plant (F. rubra) Shoot 15N Content from Glycine (relative units)
No Glucose AddedHighHigher than from inorganic NData not specified
Glucose AddedHighLower than from inorganic NLower than from inorganic N

This table summarizes the qualitative findings from a study on plant-microbial competition for nitrogen, indicating the preferential uptake of glycine-derived nitrogen by microbes and the influence of microbial activity on plant nitrogen acquisition. researchgate.net

While the use of labeled compounds in yeast metabolic research is common, specific detailed studies characterizing metabolic pathways using GLYCINE (2-13C; 15N+) are still developing. However, its availability for use in yeast cell growth media for protein labeling indicates its utility in this model organism. chromachemie.co.in

Organismal-Level Metabolic Research

Moving from the cellular to the organismal level, GLYCINE (2-13C; 15N+) provides valuable insights into the integrated metabolic processes of whole animals and plants.

In animal models, GLYCINE (2-13C; 15N+) has been employed as an internal standard in metabolomic studies to ensure the accuracy and reproducibility of measurements. For instance, in a mouse model of autism spectrum disorder, this labeled glycine was part of a suite of internal standards used to normalize metabolite concentrations, allowing for the identification of 17 metabolic pathways that were disturbed and subsequently normalized by treatment. ucsd.edu While this application demonstrates its utility in metabolomics, direct tracing of its metabolic fate in animal models to elucidate specific pathways is an area of ongoing research. General applications in in vivo mouse models have been noted to provide valuable information on defective and amplified metabolic pathways in the context of cancer research. europa.eu

One of the most well-documented applications of GLYCINE (2-13C; 15N+) is in the field of plant biology, specifically in understanding how plants acquire nitrogen, a crucial nutrient for growth. By using this dual-labeled amino acid, researchers have definitively shown that many plants can absorb intact amino acids directly from the soil, challenging the long-held belief that they rely solely on inorganic nitrogen forms.

In studies with tomato seedlings, the application of 1,2-13C2-15N-glycine resulted in a significant increase in both 13C and 15N in the plants, indicating the uptake of the intact glycine molecule. researchgate.net Regression analysis of the excess 13C against the excess 15N revealed that approximately 21% of the supplied glycine-N was taken up in its original, intact form by the tomatoes. researchgate.net Similarly, experiments with barley have utilized glycine-2-13C-15N to validate that the disappearance of amino acids from a solution is due to root uptake. hubspotusercontent-eu1.net

Research in boreal forests has demonstrated that various plant species, including conifers, an ericaceous shrub, and a grass, can absorb intact glycine from the soil. hubspotusercontent-eu1.net By analyzing the ratio of excess 13C to 15N in root extracts, researchers could confirm the uptake of the dual-labeled glycine. hubspotusercontent-eu1.net

Furthermore, GLYCINE (2-13C; 15N+) has been crucial in dissecting the complex interplay between plants and soil microbes in the competition for nitrogen. In grassland ecosystems, studies have used this tracer to measure the partitioning of organic nitrogen between different plant species and the soil microbial biomass. researchgate.netceh.ac.uk These studies have revealed that the ability of plants to compete for and utilize organic nitrogen can be influenced by factors such as soil fertility and the identity of neighboring plants. researchgate.net

Plant Species/EcosystemKey FindingReference
Tomato (Solanum lycopersicum)Approximately 21% of supplied glycine-N was taken up intact. researchgate.net
Barley (Hordeum vulgare)Confirmed direct root uptake of glycine from solution. hubspotusercontent-eu1.net
Boreal Forest Plants (e.g., Picea abies, Pinus sylvestris)Demonstrated clear uptake of intact glycine from the forest floor. hubspotusercontent-eu1.net
Grassland Plants (e.g., Agrostis capillaris)Showed direct uptake of glycine, with inter-specific variability in uptake rates. researchgate.net

This table highlights key findings from various studies that have utilized GLYCINE (2-13C; 15N+) to investigate direct amino acid uptake in different plant species and ecosystems.

Mechanistic Studies of Biochemical Reactions

The isotopic labeling of glycine, specifically with Carbon-13 (¹³C) at the second carbon (C2) position and Nitrogen-15 (¹⁵N), creates a powerful tool for investigating the intricate details of biochemical reactions. This doubly labeled molecule, GLYCINE (2-¹³C; ¹⁵N), serves as a tracer that allows researchers to follow the metabolic fate of glycine's carbon and nitrogen atoms through complex cellular pathways. Its application has been particularly insightful in elucidating enzyme reaction mechanisms, quantifying the dynamics of protein metabolism, and assessing the redox state within cells.

Enzyme Reaction Mechanism Probes with Isotope-Labeled Substrates

The use of substrates labeled with stable isotopes is a fundamental technique for probing the mechanisms of enzyme-catalyzed reactions. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation of the substrate into a product, providing direct evidence for proposed reaction pathways. GLYCINE (2-¹³C; ¹⁵N) and other isotopically labeled versions of glycine have been instrumental in this regard.

For instance, studies on the enzyme family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism, have utilized isotopically labeled substrates to understand their catalytic cycles. While direct studies using GLYCINE (2-¹³C; ¹⁵N) are part of a broader field, the principles are well-illustrated by related research. For example, investigations into serine palmitoyltransferase (SPT), a PLP-dependent enzyme, have used various isotopically labeled versions of L-serine, a closely related amino acid, to determine the kinetic effects of the labels on the enzyme's activity. nih.gov This approach helps to identify rate-limiting steps in the reaction mechanism.

In a study investigating the enzymatic reaction of γ-glutamyl transpeptidase (GGT), a related compound, γ-glutamyl-[1-¹³C]glycine, was developed as a molecular probe. rsc.org The cleavage of this substrate by GGT releases [1-¹³C]glycine, and the resulting change in the nuclear magnetic resonance (NMR) signal allows for real-time monitoring of the enzyme's activity. rsc.org This demonstrates how ¹³C-labeled glycine can be incorporated into larger molecules to act as a reporter on enzymatic function. The principles of these studies are directly applicable to the use of GLYCINE (2-¹³C; ¹⁵N) for tracking the simultaneous fate of both the carbon backbone and the amino group in enzyme-catalyzed reactions.

Measurement of Protein Synthesis and Turnover Rates

One of the most widespread applications of isotopically labeled glycine, particularly ¹⁵N-glycine, is in the measurement of whole-body protein synthesis and turnover rates. isotope.comnih.gov This method allows for a dynamic assessment of protein metabolism, providing insights into the continuous processes of protein breakdown (catabolism) and synthesis (anabolism) in living organisms.

The underlying principle of this technique involves the administration of ¹⁵N-labeled glycine, which then enters the body's free amino acid pool. From this pool, the labeled nitrogen is incorporated into newly synthesized proteins. By measuring the rate of ¹⁵N incorporation into proteins or its excretion in end products like urea (B33335) and ammonia (B1221849), researchers can calculate the rates of protein synthesis and breakdown. nih.govnih.govnih.gov

Different protocols have been developed and compared for this purpose, including single-dose and primed, constant-infusion methods. nih.govnih.gov The single-dose oral administration of ¹⁵N-glycine, followed by the measurement of ¹⁵N enrichment in urinary urea and ammonia, is a noninvasive method that has been deemed feasible for studying whole-body protein turnover, even in pediatric patients following major surgery. nih.gov

A study involving children who underwent thoracic surgery utilized a single oral dose of ¹⁵N-glycine (2 mg/kg) on the first postoperative day. nih.gov The ¹⁵N enrichment in urinary ammonia and urea was measured at 12 and 24 hours, respectively, to determine protein synthesis, breakdown, and net balance. nih.gov The results showed that after major surgery, children experience increased protein turnover and a net negative protein balance, which is primarily driven by an increase in protein breakdown. nih.gov

The following table summarizes the key findings from this study, demonstrating the utility of ¹⁵N-glycine in a clinical research setting. nih.gov

ParameterEnd Product (Time)Median Value (g·kg⁻¹·d⁻¹)Interquartile Range (g·kg⁻¹·d⁻¹)
Protein Synthesis Ammonia (12 hours)7.15.5 - 9.0
Urea (24 hours)5.83.8 - 6.7
Protein Breakdown Ammonia (12 hours)7.15.6 - 9.0
Urea (24 hours)6.74.5 - 7.6
Net Protein Balance ¹⁵N Glycine Method-0.34-0.47 - (-0.30)
Urinary Urea Nitrogen Method-0.48-0.65 - (-0.28)

This table presents data on whole-body protein turnover in pediatric patients after thoracic surgery, as measured by the ¹⁵N-glycine urinary end-product enrichment technique. nih.gov

These studies highlight the robustness of using ¹⁵N-glycine as a tracer to obtain reliable estimates of protein kinetics in various human populations, including healthy volunteers, malnourished patients, and postoperative patients. nih.gov

Monitoring Cellular Redox Status via Serine Isotopomer Ratios

GLYCINE (2-¹³C; ¹⁵N), and more specifically 2-¹³C-glycine, provides a sophisticated method for non-invasively monitoring the redox state of the cell, particularly within the mitochondria. nih.govunc.edu The cellular redox state, often represented by the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD⁺) and reduced (NADH) forms (NAD⁺/NADH), is a critical indicator of cellular bioenergetic status and is central to cellular function and stress responses. nih.gov

This monitoring technique leverages the metabolic pathway that converts glycine to serine. In the mitochondria, the glycine cleavage system (GCS) is a major pathway for glycine catabolism and its activity is regulated by the NAD⁺/NADH ratio. nih.govunc.edu The GCS transfers the 2-carbon of glycine to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (mTHF). nih.gov This labeled mTHF can then donate its one-carbon unit to a second molecule of glycine (which can be either labeled or unlabeled) via the enzyme serine hydroxymethyltransferase (SHMT) to form serine. nih.gov

When 2-¹³C-glycine is introduced, it can be converted into different isotopomers of serine. The formation of 3-¹³C-serine and 2,3-¹³C-serine is dependent on the mitochondrial GCS and mSHMT pathway. nih.gov Since the GCS is dependent on the mitochondrial redox state, the ratio of these newly synthesized serine isotopomers reflects the mitochondrial NAD⁺/NADH ratio. nih.govunc.edu This can be measured using ¹³C magnetic resonance spectroscopy (MRS). nih.gov

Research using isolated rat hepatocytes has demonstrated the effectiveness of this approach. nih.govunc.edu In these studies, hepatocytes were treated with various compounds known to modulate GCS activity and mitochondrial redox status, followed by the addition of 2-¹³C-glycine. nih.govunc.edu The resulting changes in the proportions of serine isotopomers were then quantified.

The table below summarizes the effects of different modulators on serine isotopomer formation from 2-¹³C-glycine in rat hepatocytes, as described in the research. nih.govunc.edu

ModulatorEffect on GCS ActivityObserved Effect on Serine Isotopomer Formation
Cysteamine Competitive inhibitorPrevented formation of 3-¹³C-serine and 2,3-¹³C-serine; reduced 2-¹³C-serine.
Glucagon ActivatorIncreased serine isotopomers.
CCCP Mitochondrial uncouplerIncreased serine isotopomers.
Rotenone Inhibitor of Complex IDecreased serine isotopomers.

This table illustrates how changes in the formation of serine isotopomers from 2-¹³C-glycine reflect the known effects of various compounds on the glycine cleavage system (GCS) and mitochondrial redox status. nih.govunc.edu

These findings establish that monitoring the formation of serine isotopomers from 2-¹³C-glycine using ¹³C MRS is a novel and powerful research tool for probing changes in the mitochondrial redox state. nih.gov

Advanced Methodological Considerations and Future Research Trajectories

Development of Novel Tracers and Labeling Combinations

While Glycine (B1666218) (2-13C; 15N) is a potent tool, the future of metabolic analysis lies in the expansion of the tracer toolkit. Research is moving towards designing and synthesizing novel tracers with multiple isotopic labels to probe specific biochemical questions. Combining dual-labeled glycine with other tracers, such as various ¹³C-labeled glucose or glutamine isotopologues, can provide a more comprehensive picture of central carbon metabolism and its intersections with amino acid pathways. nih.govmit.edu For instance, using [1,2-¹³C₂]glucose alongside a ¹⁵N-labeled amino acid can help delineate the contributions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to nucleotide biosynthesis, where glycine is a key precursor. nih.gov

Furthermore, the development of tracers extends beyond just carbon and nitrogen. Isotopes like deuterium (B1214612) (²H) and Oxygen-18 (¹⁸O) are being incorporated into molecules to study redox metabolism and oxygen flux, respectively. mdpi.comnih.gov Future strategies may involve synthesizing glycine molecules with a combination of ¹³C, ¹⁵N, and ²H to provide an unprecedented level of detail on enzymatic reactions and metabolic channeling. nih.gov The goal is to create a suite of tracers that can be strategically combined to resolve complex metabolic networks in various biological systems. physoc.org

Integration of Stable Isotope Tracing with Multi-Omics Data

To gain a holistic understanding of cellular regulation, data from stable isotope tracing studies using Glycine (2-13C; 15N) are increasingly being integrated with other "omics" technologies. nih.gov This multi-omics approach connects metabolic flux data with changes in the transcriptome, proteome, and metabolome, providing a more complete picture of the cellular response to genetic or environmental perturbations. nih.govmdpi.com

For example, a study might use Glycine (2-13C; 15N) to trace the flux through the serine-glycine one-carbon (SGOC) pathway in cancer cells. mdpi.com By simultaneously performing proteomics, researchers can identify changes in the expression levels of enzymes within this pathway, correlating enzyme abundance with metabolic activity. pharmiweb.comckgas.com Adding transcriptomics can reveal if these changes are regulated at the level of gene expression. mdpi.com Metabolomics provides a snapshot of the concentrations of all metabolites, complementing the dynamic flux data from the tracer. nih.gov This integrated approach is powerful for identifying regulatory nodes and potential therapeutic targets. nih.govnih.gov

Table 1: Examples of Multi-Omics Integration with Stable Isotope Tracing
Omics LayerType of Data GeneratedCombined Insights with Glycine (2-13C; 15N) Tracing
Proteomics Protein expression levels and post-translational modifications.Correlates enzyme abundance with metabolic flux, identifying potential regulatory enzymes.
Transcriptomics Gene expression levels (mRNA abundance).Determines if changes in metabolic flux are associated with transcriptional regulation of pathway enzymes.
Metabolomics Static concentrations of intracellular and extracellular metabolites.Provides context for flux data by revealing changes in metabolite pool sizes and identifying metabolic bottlenecks.
Glycomics Analysis of glycan structures and modifications.Elucidates how glycine-derived pathways contribute to the synthesis of aminosugars for glycosylation. scispace.comeurisotop.com

Computational Advancements in Data Analysis for Isotopic Flux Studies

The complexity of data generated from tracers like Glycine (2-13C; 15N) necessitates sophisticated computational tools for analysis. frontiersin.org Metabolic Flux Analysis (MFA) is the primary computational method used to quantify intracellular reaction rates. wikipedia.org Recent advancements have focused on developing more powerful software and algorithms to handle the large datasets from high-resolution mass spectrometry and to model increasingly complex metabolic networks. nih.gov

Software packages like INCA, OpenFLUX, and 13CFLUX2 have become essential for performing ¹³C-MFA. wikipedia.orgucdavis.edu These tools can simulate labeling patterns, estimate fluxes by fitting model predictions to experimental data, and perform statistical analyses to assess the confidence of the flux estimates. nih.govnih.gov A significant area of development is in isotopically non-stationary MFA (INST-MFA), which models the dynamics of isotope labeling over time. wikipedia.org This is particularly useful for studying systems that are not at an isotopic steady state or for shortening the duration of experiments. nih.gov New open-source packages developed in languages like Python, such as FreeFlux, are making these advanced computational methods more accessible and efficient. acs.org

Table 2: Selected Computational Tools for Metabolic Flux Analysis
Software ToolPrimary FunctionalityKey Features
INCA Isotopically Non-stationary Metabolic Flux Analysis (INST-MFA). wikipedia.orgucdavis.eduSimulates transient isotope labeling experiments; performs flux estimation and statistical analysis. wikipedia.org
OpenFLUX Steady-state ¹³C-based Metabolic Flux Analysis. ucdavis.eduOpen-source software for flux calculation under isotopically stationary conditions. wikipedia.org
13CFLUX2 Comprehensive ¹³C Metabolic Flux Analysis. ucdavis.eduacs.orgSupports complex network models and provides tools for experimental design and statistical evaluation. nih.gov
METRAN ¹³C Metabolic Flux Analysis. ucdavis.edunih.govFreely available tool that works in conjunction with MATLAB for calculating Mass Isotopomer Distributions (MID). nih.gov
FreeFlux Time-efficient INST-MFA and steady-state MFA. acs.orgOpen-source Python package designed for fast and reliable flux analysis. acs.org

Emerging Applications in Synthetic Biology and Metabolic Engineering

Stable isotope tracers, including Glycine (2-13C; 15N), are indispensable tools in synthetic biology and metabolic engineering. nih.gov These fields aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov By providing precise measurements of metabolic fluxes, tracers help engineers identify bottlenecks in production pathways, quantify the effects of genetic modifications, and optimize microbial cell factories for the production of valuable chemicals, fuels, and pharmaceuticals. nih.govvanderbilt.edu

For example, if engineers are trying to increase the production of an amino acid derivative in E. coli or Saccharomyces cerevisiae, they can use Glycine (2-13C; 15N) and other tracers to map the flow of carbon and nitrogen through the central metabolism and into the desired product pathway. vanderbilt.eduresearchgate.net The flux map can reveal competing pathways that divert precursors away from the target product or identify underperforming enzymes. vanderbilt.edu This information allows for a rational, data-driven approach to strain engineering, guiding decisions on which genes to knock out, overexpress, or modify to enhance productivity. vanderbilt.edu

Addressing Technical Challenges and Limitations in Stable Isotope Research

Despite the power of stable isotope tracing, several technical challenges and limitations must be addressed. A key challenge is ensuring the isotopic tracer does not perturb the biological system being studied. mdpi.com Researchers must carefully design experiments to maintain metabolic steady state and use appropriate tracer concentrations. researchgate.net

Analytical precision is another critical area. Accurate measurement of mass isotopomer distributions by mass spectrometry is fundamental to MFA. nih.gov However, analytical errors can arise from various sources, and achieving high mass accuracy (e.g., 1 ppm or better) is often required to correctly determine enrichment levels, especially in dual-labeling experiments. uit.noacs.org Furthermore, the natural abundance of heavy isotopes must be accurately corrected for. nih.gov

Other limitations include metabolic compartmentalization within cells (e.g., mitochondria vs. cytosol), which can complicate the interpretation of flux data. mdpi.com The exchange of isotopes through reversible reactions can also make it difficult to determine the net direction of flux. nih.gov Ongoing research focuses on developing advanced analytical methods and computational models that can account for these complexities, improving the accuracy and reliability of stable isotope-based metabolic studies. mdpi.comhilarispublisher.com

Q & A

How is GLYCINE (2-13C; 15N+) synthesized and characterized for use in metabolic studies?

Answer:
The synthesis of GLYCINE (2-13C; 15N+) involves isotopic labeling techniques, where ¹³C is incorporated at the C2 position and ¹⁵N at the amino group. Characterization requires advanced analytical methods:

  • Nuclear Magnetic Resonance (NMR) : Identifies the position and integration of ¹³C and ¹⁵N isotopes via chemical shift analysis and coupling patterns.
  • Mass Spectrometry (MS) : Confirms isotopic purity by detecting the mass-to-charge ratio (e.g., distinguishing ¹³C/¹⁵N from natural abundance isotopes) .
    Standard protocols include verifying isotopic enrichment (>98% for ¹⁵N, >99% for ¹³C) and assessing chemical stability under experimental conditions (e.g., pH, temperature) .

What analytical techniques are critical for tracking GLYCINE (2-13C; 15N+) in biological systems?

Answer:
Isotopic tracing relies on:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies labeled glycine in complex biological matrices (e.g., plasma, cell lysates) with high sensitivity.
  • Isotopic Ratio Monitoring by NMR : Tracks metabolic flux by measuring ¹³C incorporation into downstream metabolites (e.g., serine, glutathione) .
    For kinetic studies, time-resolved sampling paired with multi-isotopomer spectral analysis (MISA) is recommended to resolve competing metabolic pathways .

How can researchers mitigate isotopic interference when studying reaction kinetics involving GLYCINE (2-13C; 15N+)?

Answer:
Isotopic interference arises from natural abundance ¹⁴N and ¹²C, which can skew kinetic measurements. Strategies include:

  • Baseline Correction : Subtract natural abundance contributions using control samples without isotopic labeling.
  • Kinetic Modeling : Use differential equations to account for competing reactions (e.g., ¹⁵N+ vs. ¹⁴N pathways) .
    Advanced MS setups with high mass resolution (e.g., Orbitrap) can distinguish ¹⁵N+ from ¹⁴NH+ ions, reducing false signals .

What experimental design considerations are essential for tracing glycine’s role in gluconeogenesis using GLYCINE (2-13C; 15N+)?

Answer:

  • Tracer Administration : Use pulse-chase protocols to monitor glycine’s conversion to glucose precursors (e.g., pyruvate).
  • Compartmental Analysis : Isolate mitochondrial and cytosolic fractions to differentiate glycine’s contributions to gluconeogenic enzymes (e.g., PEP carboxykinase).
  • Control Groups : Include unlabeled glycine and isotopic controls (e.g., ¹³C-glucose) to validate pathway specificity .
    Data should be analyzed using metabolic flux analysis (MFA) software (e.g., INCA) to model carbon/nitrogen routing .

How does GLYCINE (2-13C; 15N+) enhance metabolic flux analysis in cancer cell studies?

Answer:
The dual labeling enables simultaneous tracking of:

  • Carbon Flux : ¹³C labels trace glycine’s entry into the one-carbon metabolism cycle (e.g., folate pathways).
  • Nitrogen Flux : ¹⁵N labels monitor purine/pyrimidine biosynthesis, critical for proliferating cancer cells.
    Combined with stable isotope-resolved metabolomics (SIRM) , this approach quantifies metabolic reprogramming in response to therapies .

What statistical methods are recommended for analyzing data from isotopic labeling studies?

Answer:

  • Error Propagation : Calculate uncertainties in isotopic enrichment using Gaussian error models.
  • Hypothesis Testing : Apply ANOVA or mixed-effects models to compare flux rates between experimental groups.
  • Multiple Comparison Adjustments : Use Benjamini-Hochberg correction for high-throughput datasets (e.g., proteomic or metabolomic profiles) .
    For reproducibility, document all statistical parameters (e.g., n-values, confidence intervals) in structured tables per Nature Research guidelines .

How can isotopic scrambling or exchange reactions affect data interpretation in GLYCINE (2-13C; 15N+) studies?

Answer:
Isotopic scrambling (e.g., ¹⁵N transfer to non-target molecules) may occur in reactive environments (e.g., high pH or enzymatic activity). Mitigation strategies include:

  • Quenching Reactions : Rapidly acidify samples to halt enzymatic activity post-harvest.
  • Isotope Exchange Assays : Pre-measure exchange rates under experimental conditions to adjust kinetic models .
    Data validation via parallel reaction monitoring (PRM) in MS ensures specificity for labeled species .

What are the challenges in integrating GLYCINE (2-13C; 15N+) data with multi-omics datasets?

Answer:
Key challenges include:

  • Data Alignment : Synchronize isotopic flux data with transcriptomic/proteomic timelines (e.g., lag times in gene expression vs. metabolite turnover).
  • Pathway Mapping : Use tools like KEGG or MetaCyc to overlay isotopic tracing results onto metabolic networks.
    Advanced integration requires machine learning frameworks (e.g., random forests) to identify cross-omic correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.